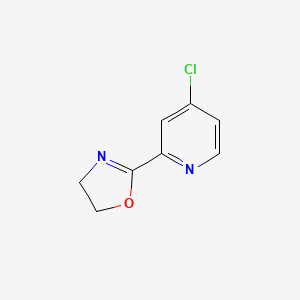

4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 4,5-dihydro-1,3-oxazol-2-yl moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and oxazole rings in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate oxazoline precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Oxidation Products: Oxidized derivatives of the oxazole ring.

Reduction Products: Reduced forms of the oxazole ring, potentially leading to different heterocyclic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit various biological activities, including:

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against bacterial strains. For instance, compounds derived from pyridine and oxazole frameworks have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. A systematic evaluation revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 10 |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it could inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Agricultural Applications

The compound's bioactivity extends to agricultural applications as well. It has been explored as a potential agrochemical due to its antifungal and antibacterial properties against phytopathogenic organisms.

Fungicidal Activity

A series of derivatives were evaluated for their fungicidal effects on common agricultural pathogens. The results indicated that some compounds significantly inhibited fungal growth at low concentrations.

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| This compound | Fusarium oxysporum | 12 |

| 4-Chloro derivatives | Botrytis cinerea | 8 |

Material Science

In addition to its biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymer matrices for enhanced properties.

Polymer Additives

Research has indicated that incorporating this compound into polymer formulations can improve thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for various industrial uses .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloro group and the oxazole ring can interact with biological targets, leading to inhibition or modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

2-Chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar structure but with different substitution patterns.

4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)benzene: Contains a benzene ring instead of a pyridine ring.

4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)thiazole: Features a thiazole ring instead of a pyridine ring.

Uniqueness: 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine is unique due to the combination of a pyridine ring with an oxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various biologically active compounds. The presence of the chloro group also allows for further functionalization, enhancing its versatility in chemical synthesis.

Activité Biologique

4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, antiviral properties, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₇ClN₂O

- Molecular Weight : 182.6070 g/mol

- CAS Number : 1423027-73-9

- SMILES Notation : Clc1ccn(c1)C2CCN=CO2

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.013 - 0.156 mg/mL |

These findings suggest that the compound has potential as an antibacterial agent, particularly against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal activity of this compound has also been evaluated. In studies, it demonstrated moderate antifungal effects against Candida albicans and Fusarium oxysporum.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The results indicate a promising profile for treating fungal infections .

Antiviral Activity

This compound has shown antiviral activity against several viruses. In particular, it was noted for its efficacy against the herpes simplex virus (HSV) and other viral strains.

| Viral Strain | Effective Concentration (EC50) |

|---|---|

| HSV-1 | High activity observed |

| Tobacco Mosaic Virus | Significant reduction in viral titer |

The compound's mechanisms of action are still under investigation but suggest that it may interfere with viral replication .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the oxazole ring and pyridine structure have shown varying degrees of potency against different biological targets.

- Oxazole Substituents : Alterations in the oxazole ring can enhance antibacterial and antifungal potency.

- Chlorine Substitution : The presence of chlorine at the pyridine position is associated with increased antimicrobial activity.

- Hydrogen Bonding : The ability to form hydrogen bonds with biological targets is a key factor in its mechanism of action.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Study on Antiviral Properties : A recent study demonstrated that derivatives of this compound exhibited higher antiviral activities compared to standard antiviral agents when tested against HSV .

- Antibacterial Efficacy Evaluation : Another study reported that modifications to the nitrogen atom in the oxazole ring led to enhanced activity against resistant bacterial strains .

Propriétés

IUPAC Name |

2-(4-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGMUJWPLBFVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=NC=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.